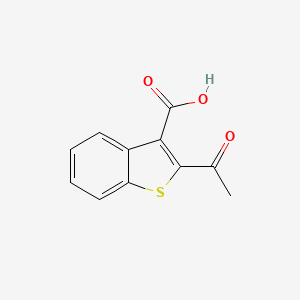

2-Acetyl-1-benzothiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetyl-1-benzothiophene-3-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .

Molecular Structure Analysis

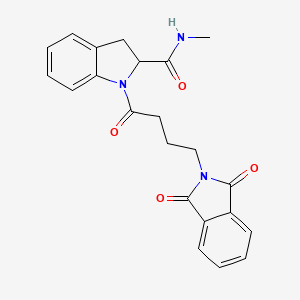

The molecular weight of 2-acetyl-1-benzothiophene-3-carboxylic acid is 220.25 . The InChI code is 1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis

There are recent strategies in the synthesis of thiophene derivatives, which include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis

The physical form of 2-acetyl-1-benzothiophene-3-carboxylic acid is powder . It is stored at room temperature .科学的研究の応用

Crystal Structure and Pharmaceutical Activity

Several benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, exhibit a broad range of pharmacological activities, highlighting their potential for treating various diseases due to their high therapeutic effectiveness. A study on the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid revealed a complex 3D arrangement crucial for its biological efficacy. This structural understanding supports the development of benzothiophene derivatives with optimized pharmacological properties (Dugarte-Dugarte et al., 2021).

Synthesis of Derivatives with Anti-inflammatory Properties

The synthesis of novel 2-carboxylic acids of benzothiophene derivatives has been investigated for their potential in inhibiting passive cutaneous anaphylaxis, indicating their utility in developing new anti-inflammatory agents. This research underscores the benzothiophene scaffold's versatility in medicinal chemistry, paving the way for new therapeutic agents (Philipp et al., 1980).

Catalytic Synthesis for Chemical Construction

Research into the catalytic synthesis of thiophene derivatives has revealed efficient processes for constructing benzothiophene-, benzofuran-, and pyrrolecarboxylic acids. These findings are significant for the chemical industry, offering new methodologies for synthesizing complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Ueyama et al., 2011).

Applications in Electrochemical DNA Sensors

The development of thiophene derivatives for use in electrochemical DNA sensors highlights the potential of 2-acetyl-1-benzothiophene-3-carboxylic acid derivatives in biotechnological applications. These derivatives can form stable electro-active polymer films, which are crucial for the specific detection of DNA sequences, indicating the role of benzothiophene compounds in advancing biosensor technology (Kang et al., 2004).

Molecular Docking for Anti-inflammatory Drug Design

Theoretical studies on the structural and electronic properties of benzothiophene derivatives have provided insights into their potential pharmaceutical applications. Molecular docking analysis of 1-benzothiophene-2-carboxylic acid has evinced its pharmaceutical properties, suggesting the utility of such compounds in designing drugs with specific biological targets (Sagaama & ISSAOUI, 2020).

作用機序

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-acetyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIBGJXNKWRRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)

![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)